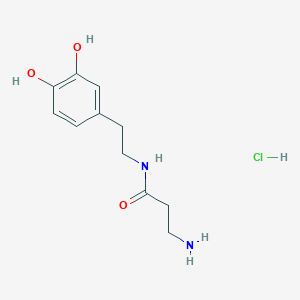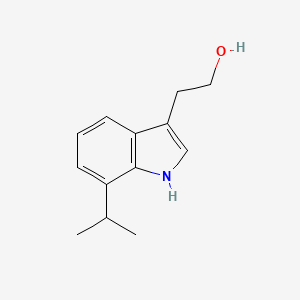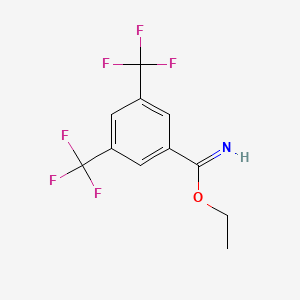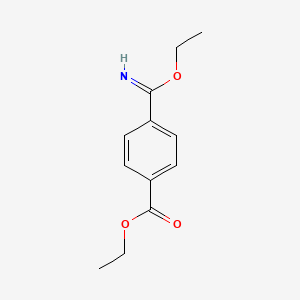
N-beta-alanyldopamine (hydrochloride)
Descripción general
Descripción
N-beta-alanyldopamine (hydrochloride) is a biologically active small molecule compoundThis compound has garnered interest due to its significance in catecholamine metabolism, particularly in insects . It is a white to off-white solid with limited solubility in water but better solubility in organic solvents like ethanol and dimethyl sulfoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-beta-alanyldopamine (hydrochloride) typically involves the coupling of the acid component of N-(beta)-alanine with the amine component of dopamine. One method involves the use of Boc-BA-ONSu (N-tert-butoxycarbonyl-beta-alanine N-hydroxysuccinimide ester) and dopamine hydrochloride in the presence of triethylamine in dimethylformamide. The reaction mixture is stirred at room temperature, followed by purification steps involving filtration, evaporation, and recrystallization .
Industrial Production Methods: Industrial production methods for N-beta-alanyldopamine (hydrochloride) are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-beta-alanyldopamine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using phenoloxidase enzymes, which are commonly found in insects.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under basic conditions, where the amine group can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation by phenoloxidase can lead to the formation of quinone derivatives .
Aplicaciones Científicas De Investigación
N-beta-alanyldopamine (hydrochloride) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-beta-alanyldopamine (hydrochloride) involves its interaction with phenoloxidase enzymes, leading to the oxidation of the compound. This process is crucial in the formation of melanin-like substances in insects . The molecular targets include the active sites of phenoloxidase, and the pathways involved are related to catecholamine metabolism .
Comparación Con Compuestos Similares
N-acetyldopamine: Another derivative of dopamine, involved in the formation of sclerotized structures in insects.
Uniqueness: N-beta-alanyldopamine (hydrochloride) is unique due to its specific role in insect catecholamine metabolism and its use as a substrate for phenoloxidase. Unlike dopamine, which has broad physiological roles, N-beta-alanyldopamine (hydrochloride) is more specialized in its function .
Propiedades
IUPAC Name |
3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8;/h1-2,7,14-15H,3-6,12H2,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFAHTAIALXURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58077-93-3 | |
| Record name | Propanamide, 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58077-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-5-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-1,4-dihydropyrazole-3-carboxamide](/img/structure/B1657684.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2-methoxyphenol](/img/structure/B1657685.png)
![3-(4-ethoxyphenyl)-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B1657687.png)
![5-cyclopropyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1657690.png)

![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2,3-dione](/img/structure/B1657698.png)
![2-[(E)-Azepan-1-ylmethylideneamino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1657699.png)


![2-Methoxy-6-[(E)-(quinolin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B1657702.png)

